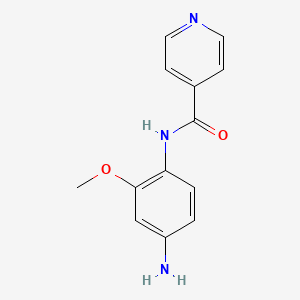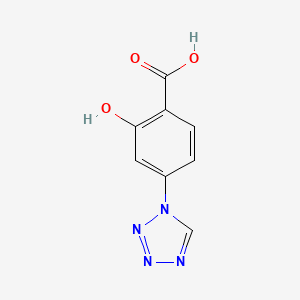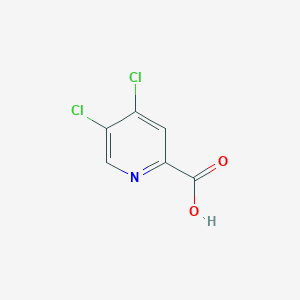
4,5-Dichloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.
Molecular Structure Analysis
The molecular structure of 4,5-Dichloropicolinic acid is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .
Wissenschaftliche Forschungsanwendungen
Application 1: Herbicidal Activity
- Specific Scientific Field : Agriculture, specifically Weed Science .
- Summary of the Application : Dichloropicolinic acid is used as a herbicide. It is applied to the foliage of juvenile crop plants .
- Methods of Application : The acid is applied at various concentrations ranging from 0.002 to 0.56 kg/ha .
- Results or Outcomes : The results showed that corn, oat, grain sorghum, and kleingrass were generally more tolerant to the herbicides than peanuts, cotton, cucumber, and soybean .
Application 2: Synthesis of Novel Herbicides
- Specific Scientific Field : Chemistry, specifically Synthetic Chemistry .
- Summary of the Application : 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were synthesized for the discovery of compounds with potent herbicidal activity .
- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes : The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Application 3: Control of Honey Mesquite
- Specific Scientific Field : Agriculture, specifically Weed Science .
- Summary of the Application : Dichloropicolinic acid is used to control Honey Mesquite (Prosopis juliflora var. glandulosa), a type of weed .
- Methods of Application : The acid is applied to the soil, foliage, or soil plus foliage at the rate of 1.1 kg/ha .
- Results or Outcomes : All herbicides were effective as foliar sprays in killing the stems of honey mesquite. When applied to the soil, picloram and 3,6-dichloropicolinic acid killed all above ground stems .
Application 4: Effects on Crop Seedlings
- Specific Scientific Field : Agriculture, specifically Crop Science .
- Summary of the Application : Dichloropicolinic acid is studied for its effects on crop seedlings .
- Methods of Application : The acid is applied to the foliage of juvenile crop plants at various concentrations .
- Results or Outcomes : At 0.56 kg/ha, triclopyr and 3,6-dichloropicolinic acid caused greater injury to peanuts than did 2,4,5-T; whereas, 2,4,5-T and triclopyr were more damaging to cotton and cucumber than 3,6-dichloropicolinic acid .
Application 5: Control of Annual and Perennial Weeds
- Specific Scientific Field : Agriculture, specifically Weed Science .
- Summary of the Application : Dichloropicolinic acid is used to control annual and perennial weeds .
- Methods of Application : The acid is applied to the soil, foliage, or soil plus foliage at the rate of 1.1 kg/ha .
- Results or Outcomes : All herbicides were effective as foliar sprays in killing the stems of honey mesquite. When applied to the soil, picloram and 3,6-dichloropicolinic acid killed all above ground stems .
Application 6: Effects on Crop Seedlings
- Specific Scientific Field : Agriculture, specifically Crop Science .
- Summary of the Application : Dichloropicolinic acid is studied for its effects on crop seedlings .
- Methods of Application : The acid is applied to the foliage of juvenile crop plants at various concentrations .
- Results or Outcomes : At 0.56 kg/ha, triclopyr and 3,6-dichloropicolinic acid caused greater injury to peanuts than did 2,4,5-T; whereas, 2,4,5-T and triclopyr were more damaging to cotton and cucumber than 3,6-dichloropicolinic acid .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 |
Source


|
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropicolinic acid | |
CAS RN |
73455-13-7 |
Source


|
| Record name | 73455-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

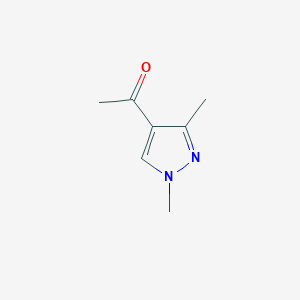
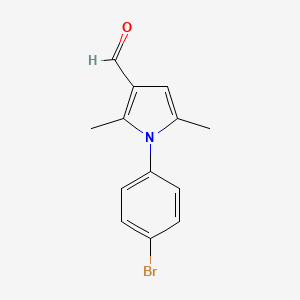
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
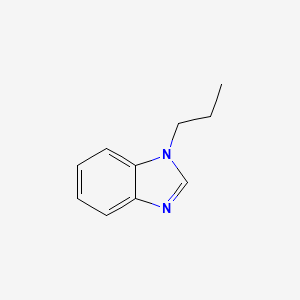
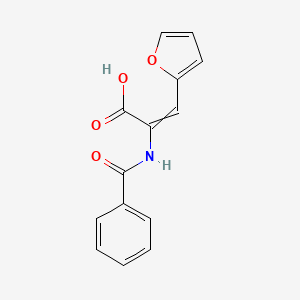

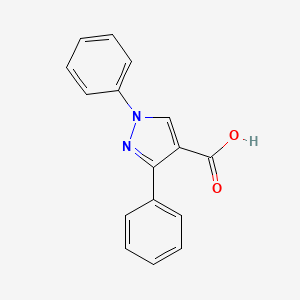
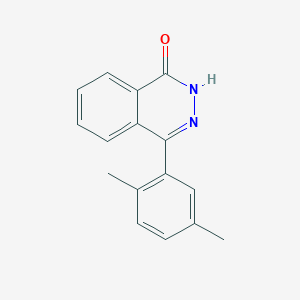
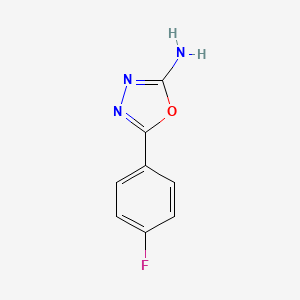
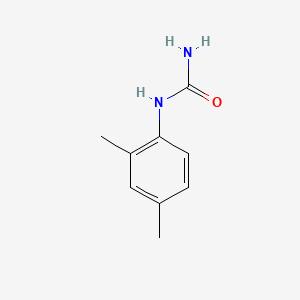
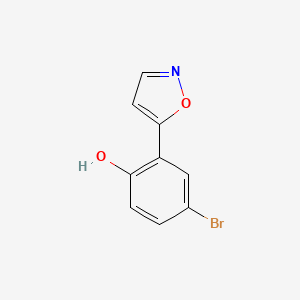
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
